molecular formula C13H13N3O2S B2879434 (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034254-98-1

(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2879434
CAS No.: 2034254-98-1
M. Wt: 275.33
InChI Key: SWLHTAZEILJZFH-UHFFFAOYSA-N
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Description

(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a complex organic compound that incorporates multiple heterocyclic structures, including pyridazine, pyrrolidine, and thiophene. These heterocycles are known for their significant roles in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine and pyrrolidine intermediates, followed by their coupling with thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced to dihydropyridazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methanone group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydropyridazine derivatives.

    Substitution Products: Amino or thiol-substituted methanone derivatives.

Mechanism of Action

The mechanism of action of (3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyridazine and pyrrolidine rings can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, modulating their activity. The thiophene ring may contribute to the compound’s electronic properties, enhancing its binding affinity and specificity .

Properties

IUPAC Name

(3-pyridazin-3-yloxypyrrolidin-1-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-13(10-4-7-19-9-10)16-6-3-11(8-16)18-12-2-1-5-14-15-12/h1-2,4-5,7,9,11H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLHTAZEILJZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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